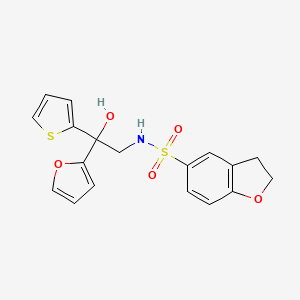

![molecular formula C17H12ClFN2O2 B2826603 4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031977-24-8](/img/structure/B2826603.png)

4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

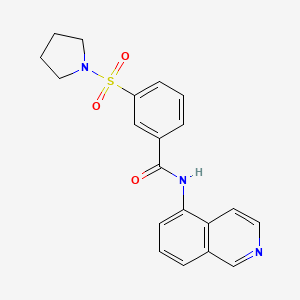

The compound “4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid” is a complex organic molecule. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . The quinoline core is substituted at the 4-position with an amino group that is further substituted with a 3-chloro-4-fluorophenyl group . At the 6-position of the quinoline, there is a methyl group, and at the 2-position, there is a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the appropriate positions . The presence of the chloro and fluoro substituents on the phenyl ring attached to the amino group would introduce elements of polarity and potentially influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The amino group could potentially engage in reactions typical of amines, while the carboxylic acid group could undergo reactions typical of carboxylic acids. The presence of the chloro and fluoro substituents could also influence the compound’s reactivity .Scientific Research Applications

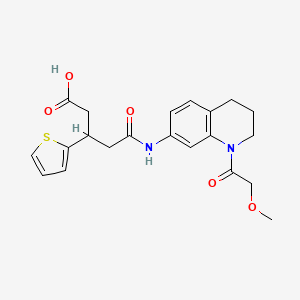

Antibacterial Properties

Research on quinolone derivatives, closely related to 4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid, demonstrates their potent antibacterial properties. For instance, a study on 8-chloroquinolones revealed that compounds with certain substituents, such as the 1-(5-amino-2,4-difluorophenyl) group, exhibit significantly higher antibacterial activities against both Gram-positive and Gram-negative bacteria compared to established antibiotics like trovafloxacin (Kuramoto et al., 2003). Similarly, other quinolone derivatives were found to have potent antibacterial activity, with particular compounds displaying strong action against bacteria including Pseudomonas aeruginosa (Miyamoto et al., 1990).

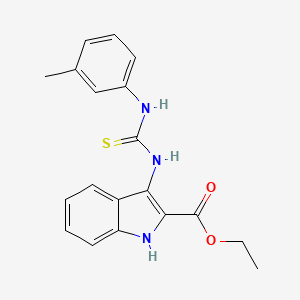

Synthetic Routes and Structural Analyses

In the realm of synthetic chemistry and structural analysis, numerous studies focus on the creation and examination of quinoline derivatives. For instance, a novel procedure was established for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, offering insights into structural configurations and synthetic pathways (Raveglia et al., 1997). In another study, the synthesis of fluoroquinolone-based 4-thiazolidinones from related quinoline carboxylic acids was detailed, contributing to the body of knowledge on the chemical properties and potential applications of these compounds (Patel & Patel, 2010).

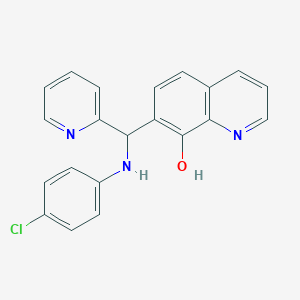

Fluorophore Applications

Quinoline derivatives are also recognized for their application in fluorophore development due to their strong fluorescence properties. A notable fluorophore, 6-Methoxy-4-quinolone, was identified to exhibit strong fluorescence in a wide pH range, making it suitable for biomedical analysis and the creation of optical sensors (Hirano et al., 2004).

Safety and Hazards

Future Directions

Given the wide range of biological activities exhibited by quinoline derivatives, there is significant potential for future research into compounds such as “4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid”. This could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity .

Properties

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-6-methylquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c1-9-2-5-14-11(6-9)15(8-16(21-14)17(22)23)20-10-3-4-13(19)12(18)7-10/h2-8H,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBJUAQSSCOMRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2826527.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile](/img/structure/B2826537.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2826538.png)